molecular formula C25H20ClN3O3S B2956835 N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894554-38-2

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No. B2956835
CAS RN: 894554-38-2
M. Wt: 477.96
InChI Key: BVNUCUGLBJOWFS-UHFFFAOYSA-N
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Description

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3S and its molecular weight is 477.96. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Activities

Antibacterial Properties : A study on novel derivatives related to N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide demonstrated significant antibacterial activity. The microwave-assisted synthesis of these derivatives showcased a broad spectrum of antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents (Borad et al., 2015).

Antitumor Properties : Research into derivatives of this compound has also shown promising antitumor activities. Specifically, new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were synthesized, with some compounds displaying significant anticancer activity against various human tumor cell lines. This underscores the compound's utility in designing potential antitumor agents (Yurttaş et al., 2015).

Anti-inflammatory and Antioxidant Applications

Anti-inflammatory Activities : The synthesis of novel 5-benzylidenethiazolidine-2,4-dione derivatives, related structurally to the compound , demonstrated significant anti-inflammatory properties. One derivative in particular showed higher efficacy than the commercial anti-inflammatory drug indomethacin, significantly inhibiting inducible nitric oxide synthase (iNOS) activity and production of pro-inflammatory mediators (Ma et al., 2011).

Antioxidant Activities : Another study evaluated a series of derivatives for their antioxidant and anti-inflammatory activities, identifying compounds with promising efficacy. This research highlights the potential of these compounds in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Synthesis and Chemical Properties

Synthesis Methodologies : The compound and its derivatives have been synthesized through various chemical methods, including microwave-assisted synthesis and 1,3-dipolar cycloaddition reactions. These studies not only provide insights into the chemical properties of these compounds but also explore efficient synthesis routes that could facilitate their application in medicinal chemistry (Borad et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to work by activating the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth.

Future Directions

Future research on similar compounds could focus on the development of new synthesis methods that are more cost-effective and efficient. Additionally, developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c26-18-10-12-19(13-11-18)29-23(31)16-33-25(29)20-8-4-5-9-21(20)28(24(25)32)15-22(30)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNUCUGLBJOWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

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